molecular formula C11H16N2O2 B7825287 3-amino-4-isopropoxy-N-methylbenzamide

3-amino-4-isopropoxy-N-methylbenzamide

Cat. No.: B7825287
M. Wt: 208.26 g/mol
InChI Key: IBNIMGLZSFUBCQ-UHFFFAOYSA-N
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Description

3-amino-4-isopropoxy-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, an isopropoxy group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-isopropoxy-N-methylbenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-isopropoxybenzoic acid.

    Amidation: The carboxylic acid group of 4-isopropoxybenzoic acid is converted to an amide using N-methylamine under dehydrating conditions, often employing reagents like thionyl chloride or carbodiimides.

    Nitration and Reduction: The aromatic ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta position relative to the isopropoxy group. The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for nitration and reduction steps to ensure consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-isopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, due to the activating effects of the amino and isopropoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Conversion to 3-nitro-4-isopropoxy-N-methylbenzamide.

    Reduction: Reversion to the original amino compound.

    Substitution: Formation of halogenated or sulfonated derivatives depending on the substituent introduced.

Scientific Research Applications

3-amino-4-isopropoxy-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds due to its functional groups that can be further modified.

    Material Science: The compound can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 3-amino-4-isopropoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the isopropoxy and methylbenzamide moieties can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-methoxy-N-methylbenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-amino-4-ethoxy-N-methylbenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

    3-amino-4-isopropoxybenzamide: Lacks the N-methyl group, affecting its chemical properties and reactivity.

Uniqueness

3-amino-4-isopropoxy-N-methylbenzamide is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

3-amino-N-methyl-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)15-10-5-4-8(6-9(10)12)11(14)13-3/h4-7H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNIMGLZSFUBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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